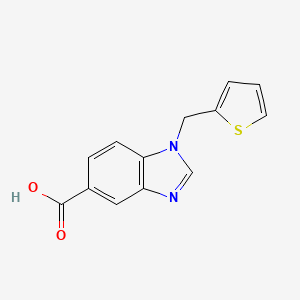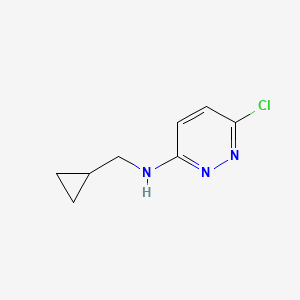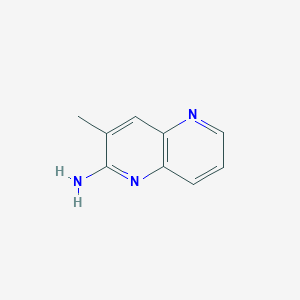
3-Methyl-1,5-naphthyridin-2-amine
Overview
Description
3-Methyl-1,5-naphthyridin-2-amine is a chemical compound with the CAS Number: 1049030-24-1 . Its IUPAC name is 3-methyl [1,5]naphthyridin-2-amine . The molecular weight of this compound is 159.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3/c1-6-5-8-7 (12-9 (6)10)3-2-4-11-8/h2-5H,1H3, (H2,10,12) . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid compound .Scientific Research Applications
Synthesis and Chemical Properties
Innovative Synthesis Methods
A catalyst-free, pseudo-five-component synthesis method has been developed for 1,2-dihydro[1,6]naphthyridines, including 3-Methyl-1,5-naphthyridin-2-amine, using methyl ketones, amines, and malononitrile. This approach is notable for avoiding expensive catalysts and toxic solvents (Mukhopadhyay et al., 2011).
Reactivity and Rearrangements
The compound exhibits interesting reactivity, such as during aminations of bromo-1,5-naphthyridines, potentially involving naphthyridyne as an intermediate. This suggests a dynamic behavior in chemical reactions (Czuba, 2010).
Synthesis of αVβ3 Integrin Antagonists
this compound is used in synthesizing key intermediates for αVβ3 antagonists. This demonstrates its utility in complex organic syntheses, particularly in pharmaceutical contexts (Hartner et al., 2004).
Pharmacological and Biological Applications
Antimalarial Activity
Derivatives of 1,5-naphthyridin-4-amines, which can include this compound, have shown significant antimalarial activity. This highlights its potential in developing new antimalarial drugs (Barlin & Tan, 1985).
Antibacterial Activity
Substituted N-3-diaryl-1,8-naphthyridin-2-amines, a category including this compound, have been synthesized and evaluated for antibacterial activity. This indicates its relevance in antimicrobial research (Ravi et al., 2018).
Supramolecular Chemistry
The compound forms supramolecular salts with acids through classical hydrogen bonds and other intermolecular interactions. This shows its applicability in the field of supramolecular chemistry (Dong et al., 2018).
Future Directions
1,5-Naphthyridines, including 3-Methyl-1,5-naphthyridin-2-amine, present significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities . Future research may focus on exploring these activities further and developing new synthesis strategies .
Mechanism of Action
Target of Action
It is known that 1,5-naphthyridine derivatives, to which 3-methyl-1,5-naphthyridin-2-amine belongs, exhibit a variety of biological activities .
Mode of Action
It has been observed that 1,5-naphthyridine can act as a ligand coordinating to metal ions, such as pd(ii), forming complexes . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Analysis
Biochemical Properties
3-Methyl-1,5-naphthyridin-2-amine plays a crucial role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with enzymes, proteins, and other biomolecules, forming complexes that can influence various biochemical pathways. For instance, it acts as a ligand coordinating to palladium (II) in aqueous solutions, producing different complexes . These interactions are essential for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of 1,5-naphthyridine, including this compound, exhibit significant biological activities, such as anticancer properties . These effects are mediated through interactions with cellular proteins and enzymes, leading to changes in cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression and cellular function. The compound’s ability to form complexes with metals, such as palladium, further enhances its reactivity and potential therapeutic applications . These molecular interactions are critical for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the stability of 1,5-naphthyridine derivatives can vary, affecting their biological activity and potential therapeutic applications . Understanding these temporal effects is crucial for developing effective treatments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer activity, while higher doses could lead to toxic or adverse effects. Studies on 1,5-naphthyridine derivatives have shown that dosage is a critical factor in determining the compound’s efficacy and safety . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with enzymes, such as those involved in oxidation and reduction reactions, are essential for understanding its metabolic fate and potential therapeutic applications . These metabolic pathways are critical for determining the compound’s efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are important factors in determining its biological activity and therapeutic potential . Understanding these transport mechanisms is crucial for developing effective treatments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for understanding the compound’s activity and function within cells . Studies on 1,5-naphthyridine derivatives have shown that subcellular localization is a critical factor in determining their biological activity and therapeutic potential.
Properties
IUPAC Name |
3-methyl-1,5-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-5-8-7(12-9(6)10)3-2-4-11-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLYUZQZBLJANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1460882.png)
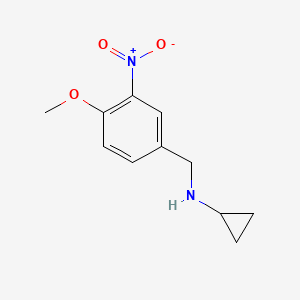

![2-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1460892.png)

![5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B1460894.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460895.png)
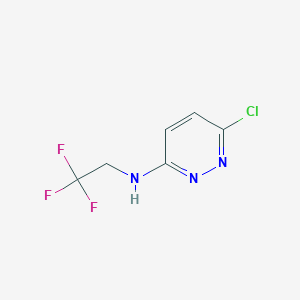
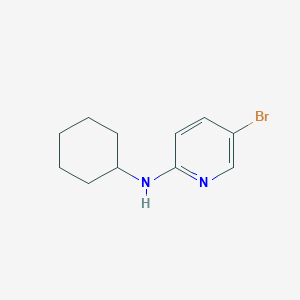
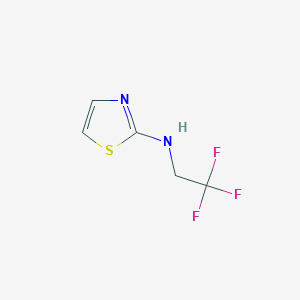
![Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B1460901.png)
